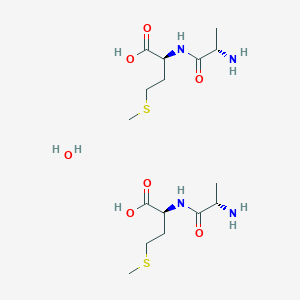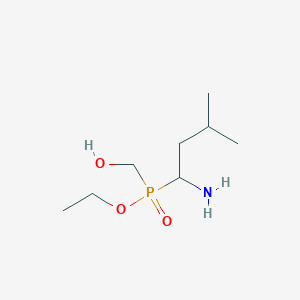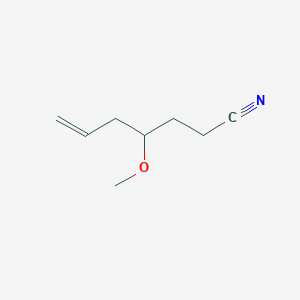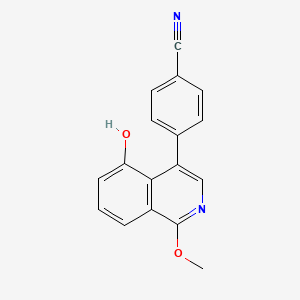![molecular formula C7H9F3N4 B12521631 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is a heterocyclic compound that contains a triazole ring fused with a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane . The reaction is carried out at room temperature, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing drugs with anticancer, antimicrobial, and antiviral activities
Biological Studies: It is employed in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit kinases such as c-Met and VEGFR-2, leading to antiproliferative effects in cancer cells . The binding of the compound to these targets can disrupt signaling pathways, induce apoptosis, and inhibit cell growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds also contain a triazole ring and are used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is unique due to the presence of the trifluoromethyl group, which enhances its pharmacokinetic properties and biological activity. The combination of the triazole and diazepine rings provides a versatile scaffold for drug design, allowing for the development of compounds with improved efficacy and reduced toxicity.
Properties
Molecular Formula |
C7H9F3N4 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-4-11-2-1-3-14(5)6/h11H,1-4H2 |
InChI Key |
UUDXUCOGVUMEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NN=C(N2C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)


![Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-](/img/structure/B12521584.png)


![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)

